molecular formula C7H4BrIO2 B13350197 5-Bromo-2-hydroxy-4-iodobenzaldehyde

5-Bromo-2-hydroxy-4-iodobenzaldehyde

Cat. No.: B13350197
M. Wt: 326.91 g/mol
InChI Key: SOFBJNXKOGVHKL-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-4-iodobenzaldehyde: is an aromatic compound with the molecular formula C7H4BrIO2 and a molecular weight of 326.91 g/mol It is characterized by the presence of bromine, iodine, and hydroxyl functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-4-iodobenzaldehyde typically involves the bromination and iodination of a suitable benzaldehyde precursor. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydroxy-4-iodobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-hydroxy-4-iodobenzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in cross-coupling reactions such as Suzuki and Sonogashira couplings .

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique functional groups allow for the attachment of various biological tags and labels .

Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-4-iodobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors. The presence of bromine and iodine atoms can enhance its binding affinity and specificity for certain targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups makes it a versatile compound for various synthetic and research purposes .

Properties

Molecular Formula

C7H4BrIO2

Molecular Weight

326.91 g/mol

IUPAC Name

5-bromo-2-hydroxy-4-iodobenzaldehyde

InChI

InChI=1S/C7H4BrIO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H

InChI Key

SOFBJNXKOGVHKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)I)O)C=O

Origin of Product

United States

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